

Application Notes and Protocols for CO2 Capture using Diethanolisopropanolamine (DEIPA)

Author: BenchChem Technical Support Team. **Date:** December 2025

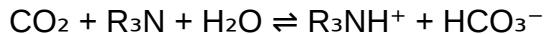
Compound of Interest

Compound Name: 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-

Cat. No.: B1361068

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


These application notes provide a comprehensive overview and detailed protocols for utilizing Diethanolisopropanolamine (DEIPA), a tertiary alkanolamine, in carbon dioxide (CO2) capture experiments. The following sections detail the principles of CO2 absorption by tertiary amines, experimental setups, and step-by-step protocols for evaluating the performance of DEIPA as a CO2 capture solvent.

Introduction to Diethanolisopropanolamine (DEIPA) for CO2 Capture

Diethanolisopropanolamine (DEIPA) is a tertiary amine that presents potential advantages for CO2 capture due to its chemical structure. Tertiary amines, unlike primary and secondary amines, do not form stable carbamates with CO2. Instead, they act as a base to catalyze the hydration of CO2 to form bicarbonate, as depicted in the reaction mechanism section. This characteristic can lead to a lower energy requirement for regeneration, a critical factor in the economic viability of carbon capture technologies.^[1] The study of DEIPA and other tertiary amines is crucial for developing more efficient and cost-effective CO2 capture processes.^[2]

Principle of CO2 Absorption by Tertiary Amines

The primary mechanism for CO₂ capture by tertiary amines like DEIPA in an aqueous solution is the base-catalyzed hydration of CO₂. The overall reaction can be summarized as follows:

Where R₃N represents the tertiary amine (DEIPA). In this reaction, the amine acts as a proton acceptor, facilitating the formation of bicarbonate ions. This mechanism is distinct from that of primary and secondary amines, which primarily form carbamates.[\[1\]](#)

Experimental Setups for CO₂ Capture Studies

Various laboratory-scale setups can be employed to evaluate the performance of DEIPA for CO₂ capture. The choice of setup depends on the specific parameters being investigated, such as absorption kinetics, equilibrium solubility, and regeneration efficiency. Common setups include:

- Bubble Column Reactor: A simple setup where a CO₂-containing gas is bubbled through the DEIPA solution. This is useful for initial screening and determining absorption rates.[\[3\]\[4\]](#)
- Stirred-Tank Reactor: A well-mixed reactor that allows for precise control of temperature and mixing, suitable for kinetic and equilibrium studies.
- Packed-Bed Absorption Column: This setup simulates industrial absorbers, where the gas and liquid phases flow counter-currently through a packed column, providing a large interfacial area for mass transfer. This is ideal for studying the overall mass transfer coefficient.[\[5\]](#)
- Hollow Fiber Membrane Contactor: This advanced setup uses a membrane to separate the gas and liquid phases, offering a very high surface area-to-volume ratio, which can enhance absorption rates.[\[6\]](#)

Key Performance Indicators for CO₂ Capture Solvents

The effectiveness of DEIPA as a CO₂ capture solvent is evaluated based on several key performance indicators:

- CO₂ Absorption Capacity (Loading): This is the amount of CO₂ that can be absorbed per unit amount of amine solution, typically expressed as moles of CO₂ per mole of amine (mol CO₂/mol amine) or moles of CO₂ per liter of solution (mol/L).
- CO₂ Absorption Rate: This measures how quickly the CO₂ is absorbed by the solvent. It is often expressed as an overall mass transfer coefficient (KGa).[3][5]
- Regeneration Efficiency: This quantifies the percentage of absorbed CO₂ that can be released from the solvent during the regeneration process, typically by heating.
- Cyclic Capacity: The difference between the CO₂ loading in the rich (CO₂-loaded) and lean (regenerated) amine solutions. A higher cyclic capacity is desirable as it indicates a greater amount of CO₂ can be captured and released per cycle.
- Heat of Reaction: The amount of heat released during the absorption of CO₂. A lower heat of reaction generally translates to lower energy requirements for regeneration.[2]

Experimental Protocols

The following protocols provide a framework for conducting CO₂ capture experiments with DEIPA. These are generalized protocols for tertiary amines and should be optimized for specific experimental setups and objectives.

Protocol 1: Preparation of Aqueous DEIPA Solution

Objective: To prepare a DEIPA solution of a specific concentration for CO₂ capture experiments.

Materials:

- Diethanolisopropanolamine (DEIPA)
- Deionized water
- Magnetic stirrer and stir bar
- Volumetric flask

- Weighing balance

Procedure:

- Determine the desired concentration of the DEIPA solution (e.g., 30 wt% or a specific molarity).
- Accurately weigh the required amount of DEIPA using a weighing balance.
- Transfer the weighed DEIPA to a volumetric flask.
- Add a portion of the deionized water to the flask and dissolve the DEIPA by stirring with a magnetic stirrer.
- Once dissolved, add deionized water to the mark on the volumetric flask.
- Continue stirring until the solution is homogeneous.

Protocol 2: Determination of CO2 Absorption Capacity (Loading)

Objective: To measure the maximum amount of CO2 that can be absorbed by the DEIPA solution at a given temperature and CO2 partial pressure.

Materials:

- Prepared DEIPA solution
- CO2 gas cylinder with a regulator
- Nitrogen (N2) gas cylinder (for gas mixture preparation)
- Mass flow controllers
- Gas washing bottle or a suitable absorption reactor (e.g., bubble column)
- Thermostatic bath to control the temperature

- Method for determining CO₂ loading (e.g., titration or instrumental analysis)

Procedure:

- Set up the absorption reactor in a thermostatic bath at the desired temperature (e.g., 40 °C).
- Place a known volume and concentration of the DEIPA solution into the reactor.
- Prepare a gas stream with a specific CO₂ concentration by mixing CO₂ and N₂ using mass flow controllers.
- Bubble the gas mixture through the DEIPA solution at a constant flow rate.
- Periodically take liquid samples from the reactor to determine the CO₂ loading.
- Continue the experiment until the CO₂ loading in the solution reaches a constant value, indicating that equilibrium has been reached.
- The final CO₂ loading represents the absorption capacity under the experimental conditions.

Method for Determining CO₂ Loading (Titration Method): A common method for determining CO₂ loading is by titration.^{[7][8]}

- Accurately weigh a small sample of the CO₂-loaded amine solution.
- Add the sample to a solution that precipitates the carbonate, such as a barium chloride solution, to form barium carbonate precipitate.
- Titrate the remaining unreacted amine with a standardized acid solution (e.g., HCl) to a suitable endpoint, often determined by a pH indicator or a pH meter.
- A separate titration of the fresh (unloaded) amine solution is required to determine the initial amine concentration.
- The CO₂ loading can be calculated based on the difference in the amount of acid required to neutralize the fresh and loaded amine solutions.

Protocol 3: Determination of CO₂ Absorption Rate

Objective: To measure the rate at which CO₂ is absorbed by the DEIPA solution.

Materials:

- Same as Protocol 5.2
- Gas analyzer to measure the CO₂ concentration in the outlet gas stream

Procedure:

- Follow steps 1-4 of Protocol 5.2.
- Continuously measure the CO₂ concentration in the gas stream leaving the reactor using a gas analyzer.
- The absorption rate can be calculated from the difference in the CO₂ concentration between the inlet and outlet gas streams and the gas flow rate.
- The overall mass transfer coefficient (KGa) can be determined by applying appropriate mass transfer models to the experimental data.

Protocol 4: Solvent Regeneration and Regeneration Efficiency

Objective: To regenerate the CO₂-loaded DEIPA solution and determine the regeneration efficiency.

Materials:

- CO₂-loaded DEIPA solution (rich amine)
- Heating mantle or oil bath
- Three-necked flask with a condenser
- Stirring apparatus
- Method for determining CO₂ loading

Procedure:

- Place a known volume of the rich amine solution into the three-necked flask.
- Heat the solution to the desired regeneration temperature (e.g., 80-120 °C) while stirring.[9]
[10]
- The released CO₂ can be passed through a condenser to remove any water vapor.
- Continue heating for a specific period (e.g., 1-2 hours) or until CO₂ is no longer evolved.
- After cooling, take a sample of the regenerated (lean) amine solution and determine its CO₂ loading.
- The regeneration efficiency can be calculated using the following formula:

$$\text{Regeneration Efficiency (\%)} = [(\text{CO}_2 \text{ loading in rich solution} - \text{CO}_2 \text{ loading in lean solution}) / \text{CO}_2 \text{ loading in rich solution}] \times 100$$

Data Presentation

Quantitative data from the experiments should be summarized in clearly structured tables for easy comparison.

Table 1: CO₂ Absorption Capacity of Aqueous DEIPA Solutions

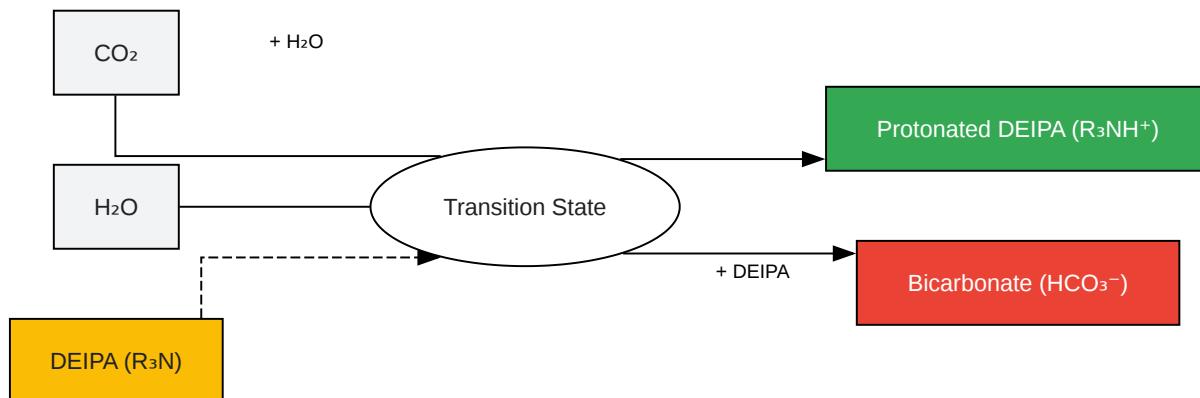
DEIPA Concentration (wt%)	Temperature (°C)	CO ₂ Partial Pressure (kPa)	CO ₂ Loading (mol CO ₂ /mol amine)
20	40	15	Data
30	40	15	Data
40	40	15	Data
30	50	15	Data

| 30 | 40 | 30 | Data |

Table 2: CO2 Absorption Rate in Aqueous DEIPA Solutions

DEIPA Concentration (wt%)	Temperature (°C)	Gas Flow Rate (L/min)	Overall Mass Transfer Coefficient (KGa) (mol/m ² ·s·kPa)
30	40	1.0	Data
30	40	2.0	Data

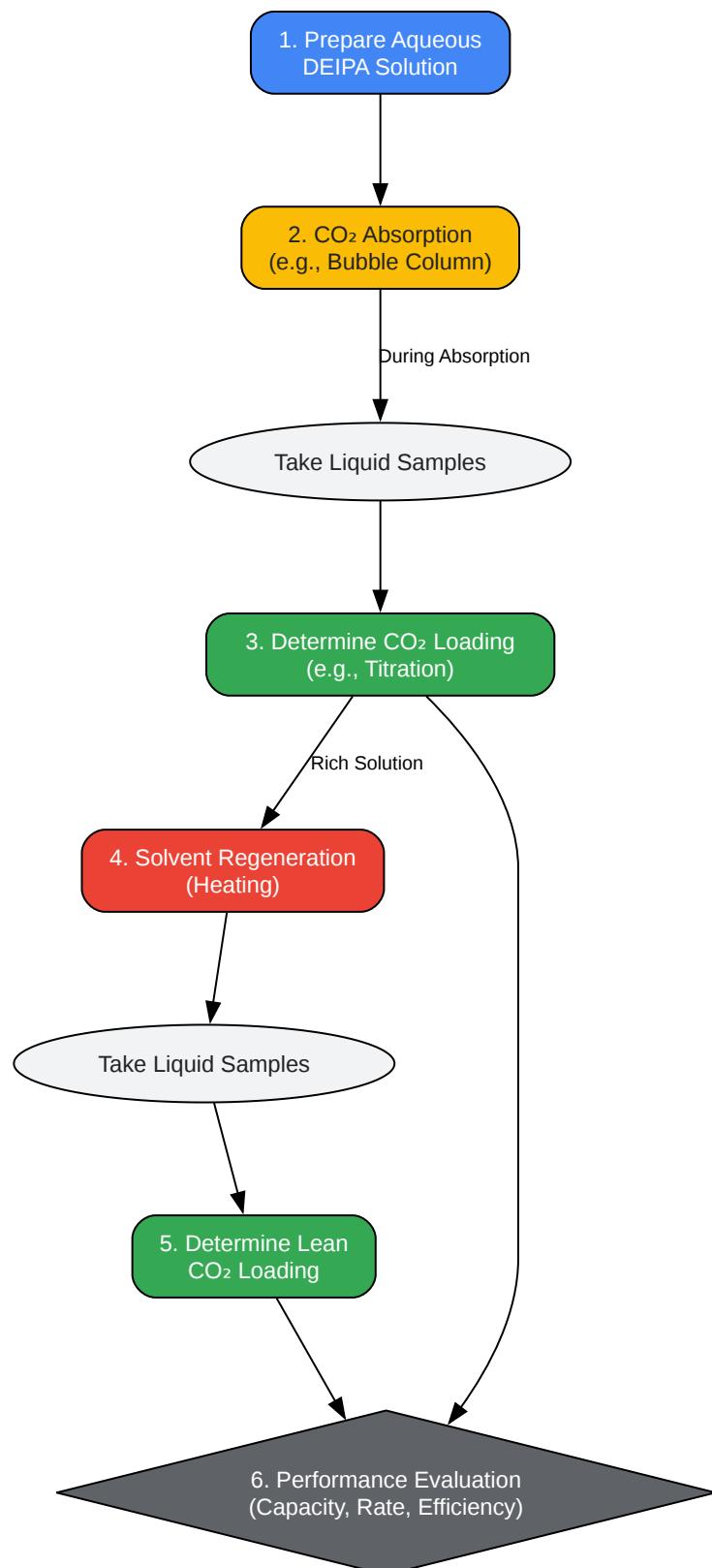
| 40 | 40 | 1.0 | Data |


Table 3: Regeneration Performance of CO2-Loaded DEIPA Solutions

DEIPA Concentr ation (wt%)	Regenera tion Temperat ure (°C)	Regenera tion Time (h)	Initial CO2 Loading (rich)	Final CO2 Loading (lean)	Regenera tion Efficiency (%)	Cyclic Capacity (mol CO2/mol amine)
30	100	1	Data	Data	Data	Data
30	120	1	Data	Data	Data	Data

| 40 | 120 | 1 | Data | Data | Data |

Visualizations


Reaction Mechanism of CO2 with DEIPA

[Click to download full resolution via product page](#)

Caption: Reaction mechanism of CO₂ with DEIPA in an aqueous solution.

Experimental Workflow for CO₂ Capture Evaluation

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating DEIPA for CO₂ capture.

Safety Precautions

- Always work in a well-ventilated area, preferably under a fume hood, when handling amines and CO₂ gas.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Be aware of the corrosive nature of amine solutions.
- Handle pressurized gas cylinders with care and ensure they are properly secured.
- Review the Safety Data Sheet (SDS) for Diethanolisopropanolamine before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CO₂ Capture With Absorbents of Tertiary Amine Functionalized Nano-SiO₂ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selection of Mixed Amines in the CO₂ Capture Process [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. matec-conferences.org [matec-conferences.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. research.utwente.nl [research.utwente.nl]
- 10. Evaluating Regeneration Options of Solid Amine Sorbent for CO₂ Removal - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Application Notes and Protocols for CO2 Capture using Diethanolisopropanolamine (DEIPA)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1361068#utilizing-diethanolisopropanolamine-for-co2-capture-experiments>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com